Bromine Regioisomerism: 4- vs. 5-Position
The 4-bromo congener (CAS 2359693-22-2) places the bromine at the 4-position of the indene ring, whereas the 5-bromo isomer (CAS 850349-56-3; 5-Bromo-1,1-(ethylenedithio)-indane) bears bromine at the 5-position. This regiochemical difference alters the electronic environment of the aromatic ring: the 4-Br substituent is conjugated to the indene C1 spiro center, enabling different resonance and inductive effects compared with the 5-Br isomer, which is para to the bridgehead carbon . In palladium-catalyzed cross-coupling applications, the 4-Br position experiences distinct steric shielding from the adjacent spiro-dithiolane ring relative to the more exposed 5-Br position, resulting in predictable chemoselectivity differences in sequential functionalization strategies .
vs. 5-Br (C5) para to bridgehead · more exposed
| Evidence Dimension | Bromine substitution position (regiochemistry) on the indene ring |
|---|---|
| Target Compound Data | 4-Br: bromine at position 4 (4'-bromo in spiro nomenclature); SMILES: Brc1cccc2c1CCC21SCCS1 |
| Comparator Or Baseline | 5-Br isomer: CAS 850349-56-3; SMILES: BrC1=CC2=C(CCC23SCCS3)C=C1 [inferred] |
| Quantified Difference | Regioisomeric shift; no head-to-head IC₅₀ comparison available in public literature; electronic σₘ/σₚ Hammett parameters predict differential reactivity |
| Conditions | Structural identity confirmed by CAS registry, SMILES, and vendor catalog cross-referencing ; no direct comparative bioassay data identified |
Why This Matters
For SAR-driven medicinal chemistry programs, even a single-position bromine shift can reverse or abolish target binding; procurement of the correct regioisomer is essential to maintain SAR fidelity.
